3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione
Description
3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione is a sulfur-containing heterocyclic compound characterized by a 1lambda6-thiophene-1,1-dione core with an isothiocyanate (-N=C=S) substituent at the 3-position. The isothiocyanate group is highly reactive, enabling participation in click chemistry, cross-coupling reactions, and bio-conjugation, distinguishing it from amino- or aryl-substituted analogs .
Properties
IUPAC Name |
3-isothiocyanato-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVAEUKGZDPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893725-07-0 | |
| Record name | 3-isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 3-amino-2,3-dihydrothiophene 1,1-dioxide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The reaction can be represented as follows:
3-amino-2,3-dihydrothiophene 1,1-dioxide+thiophosgene→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate (-N=C=S) group undergoes nucleophilic additions with amines, thiols, and alcohols to form thioureas, thioimidates, or carbamates .
Example Reaction with Amines:
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Conditions: Reactions typically proceed at room temperature in polar aprotic solvents (e.g., DMF, THF).
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Yield: ~70–85% for primary amines; electron-deficient amines require elevated temperatures (60–80°C) .
Cycloaddition Reactions
The isothiocyanate group participates in [3+2] cycloadditions with azides or alkynes to form triazole or thiadiazole derivatives .
Example with Azides:
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Catalysts: Copper(I) catalysts (e.g., CuI) enhance regioselectivity and reaction rates .
-
Applications: Used in bioorthogonal chemistry for labeling biomolecules .
Electrophilic Substitution on the Thiophene Ring
The sulfone groups activate the thiophene ring toward electrophilic substitution, particularly at the 4- and 5-positions .
Example Nitration:
| Reagent | Position | Yield | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-position | 65% | 0°C, 2 hours |
| Acetyl nitrate | 5-position | 55% | RT, 4 hours |
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Mechanism: Sulfone groups act as electron-withdrawing groups, directing nitration to specific positions .
Desulfurization Reactions
The isothiocyanate group can undergo desulfurization to form cyanate derivatives under oxidative conditions .
Example with H₂O₂:
Ring-Opening Reactions
The thiophene ring undergoes ring-opening under basic conditions to form linear sulfone derivatives .
Example with NaOH:
Biological Activity-Related Reactions
The compound reacts with cysteine residues in proteins via Michael addition, contributing to its antimicrobial and anticancer properties .
Mechanism with Cysteine:
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Kinetics: Second-order rate constant at pH 7.4.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that thiophene derivatives, including 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione, exhibit significant anticancer activity. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that compounds with isothiocyanate groups can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Activity
Another notable application is its antimicrobial properties. A study indicated that isothiocyanates possess broad-spectrum antimicrobial activity against various pathogens. Specifically, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria .
Pesticide Development
The compound's isothiocyanate group makes it a candidate for developing natural pesticides. Research indicates that isothiocyanates can act as biofumigants, effectively controlling soil-borne pests and pathogens. A case study demonstrated that incorporating such compounds into agricultural practices reduced pest populations significantly while promoting plant health .
Polymer Chemistry
In material science, thiophene derivatives are being explored for their conductive properties. The incorporation of this compound into polymer matrices has been studied for applications in organic electronics. These materials exhibit enhanced electrical conductivity and stability compared to traditional polymers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can be exploited for labeling or modifying biomolecules in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione with related compounds:
Key Structural and Functional Differences
Reactivity: The isothiocyanate group in the target compound confers higher electrophilicity compared to amino derivatives (e.g., methylamino in or phenylamino in ), enabling facile nucleophilic additions. This contrasts with the electron-donating methoxy group in , which reduces reactivity but improves solubility.
Applications: Pharmaceuticals: Amino-substituted derivatives () are intermediates in drug synthesis due to their stability. Agrochemicals: Halogenated analogs like are leveraged for pesticidal activity. Materials Science: The isothiocyanate group in the target compound may facilitate polymer cross-linking or surface functionalization.
Biological Activity
3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities based on diverse research findings.
- Chemical Formula: CHN\OS
- Molecular Weight: 175.23 g/mol
- CAS Registry Number: 2049296
Anticancer Activity
Research has indicated that derivatives of isothiocyanates, including this compound, exhibit significant anticancer properties. The compound has been evaluated in various cancer cell lines with promising results.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 12.8 | Inhibition of proliferation |
| MCF-7 (Breast) | 10.5 | Modulation of signaling pathways |
The anticancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It interferes with the cell cycle progression, particularly at the G2/M phase.
- Inhibition of Signaling Pathways: It modulates key signaling pathways involved in cell survival and proliferation.
Cytotoxic Effects
In addition to its anticancer properties, the compound has been studied for its cytotoxic effects on non-cancerous cells.
Table 2: Cytotoxicity Profile
| Cell Type | IC50 (μM) | Observations |
|---|---|---|
| Human Fibroblasts | 25.0 | Moderate cytotoxicity observed |
| HepG2 (Liver) | 30.0 | Less toxic compared to cancer cells |
Study 1: In Vivo Evaluation
A recent study evaluated the in vivo efficacy of this compound using a xenograft model in nude mice. The results demonstrated significant tumor reduction compared to the control group.
Key Findings:
- Tumor volume decreased by approximately 60% after treatment with the compound over a period of four weeks.
- No significant adverse effects were noted in vital organs upon histopathological examination.
Study 2: Molecular Docking Studies
Molecular docking studies have shown that the compound binds effectively to key targets involved in cancer progression. Docking simulations indicated a high affinity for proteins associated with apoptosis regulation.
Table 3: Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Bcl-2 | -9.5 |
| p53 | -8.7 |
| EGFR | -7.9 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-isothiocyanato-2,3-dihydro-1λ⁶-thiophene-1,1-dione, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using isothiocyanate precursors. For example, benzoylisothiocyanate derivatives react with tetrahydrothiophene-dione intermediates in 1,4-dioxane under mild conditions (room temperature, 12–24 hours) . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and employing catalysts like triethylamine to neutralize byproducts (e.g., HCl) . Thin-layer chromatography (TLC) is critical for monitoring reaction progress and ensuring purity before column chromatography purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural stability of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the compound’s stereochemistry and confirming the λ⁶-sulfur configuration . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding (e.g., NH groups in isothiocyanate moieties).
- FT-IR : To identify functional groups like C=O (1,1-dione, ~1750 cm⁻¹) and N=C=S (isothiocyanate, ~2050 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How do reaction kinetics and solvent polarity influence the regioselectivity of isothiocyanate incorporation into the thiophene-dione scaffold?
- Methodological Answer : Polar aprotic solvents (e.g., THF, 1,4-dioxane) enhance electrophilic reactivity at the sulfur center, favoring isothiocyanate substitution at the 3-position . Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation (e.g., thiourea adducts). Computational tools (DFT calculations) model transition states to predict regioselectivity under varying dielectric conditions .
Q. What computational modeling approaches are suitable for predicting the compound’s electronic properties in material science applications?
- Methodological Answer : Density functional theory (DFT) simulations using basis sets like B3LYP/6-311+G(d,p) can calculate HOMO-LUMO gaps to assess semiconductor potential . Molecular dynamics (MD) simulations evaluate thermal stability in polymer matrices, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with redox behavior .
Q. How do structural modifications (e.g., halogenation or alkylation) affect the compound’s biological activity or reactivity in cross-coupling reactions?
- Methodological Answer : Introducing electron-deficient groups (e.g., -CF₃) at the 4-position enhances electrophilicity for Suzuki-Miyaura coupling . For biological studies, substituent effects on antibacterial activity are tested via MIC assays against Gram-positive/negative strains. For example, 5-(trifluoromethyl) analogs show improved membrane permeability .
Q. What are the key challenges in ensuring the compound’s stability under ambient storage or catalytic conditions?
- Methodological Answer : The λ⁶-sulfur center is prone to hydrolysis under humid conditions. Stability studies using accelerated aging tests (40°C/75% RH) with HPLC monitoring reveal degradation pathways (e.g., dione ring opening). Anhydrous storage with molecular sieves and inert atmospheres (N₂/Ar) mitigates decomposition .
Methodological Validation & Data Analysis
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Interlaboratory validation requires standardized protocols (e.g., identical solvent batches, calibrated equipment) and round-robin testing. Statistical tools like RSD (relative standard deviation) quantify yield variability. Collaborative platforms (e.g., PubChem) share spectral data for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
